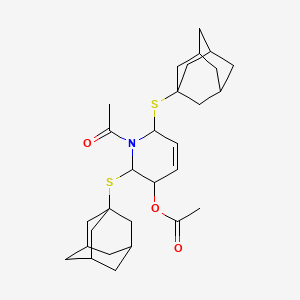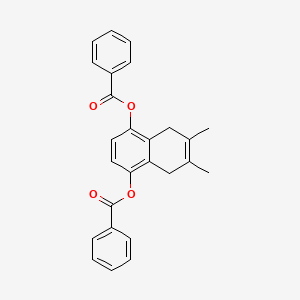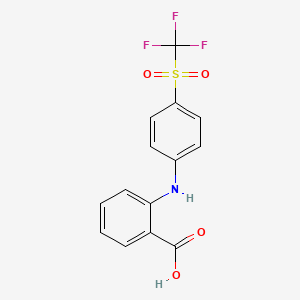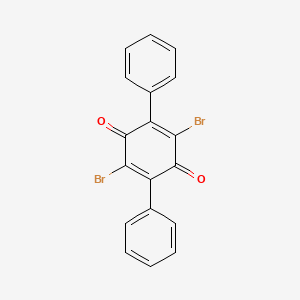
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- is a derivative of benzoquinone, characterized by the presence of bromine and phenyl groups at specific positions on the quinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- typically involves the bromination of 3,6-diphenyl-p-benzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction typically produces hydroquinone derivatives .
Applications De Recherche Scientifique
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, depending on the conditions. This redox activity is crucial for its biological and chemical effects. The compound interacts with various molecular targets, including enzymes and cellular components, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-3,6-dihydroxy-p-benzoquinone: Similar in structure but with hydroxyl groups instead of phenyl groups.
2,5-Dibromo-3-isopropyl-6-methyl-1,4-benzoquinone: Contains isopropyl and methyl groups instead of phenyl groups.
2,5-Diphenyl-p-benzoquinone: Lacks the bromine atoms but has phenyl groups at the same positions.
Uniqueness
p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- is unique due to the combination of bromine and phenyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
28293-39-2 |
|---|---|
Formule moléculaire |
C18H10Br2O2 |
Poids moléculaire |
418.1 g/mol |
Nom IUPAC |
2,5-dibromo-3,6-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H10Br2O2/c19-15-13(11-7-3-1-4-8-11)17(21)16(20)14(18(15)22)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
XVLOXELMPOZKBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)Br)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



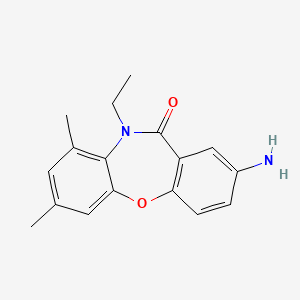
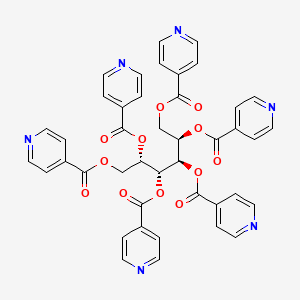

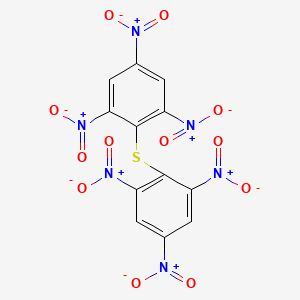
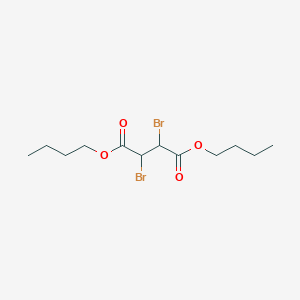
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
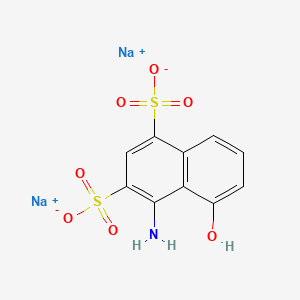
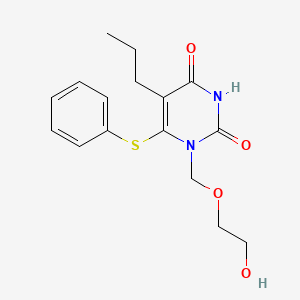
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
